molecular formula C10H16O B084176 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran CAS No. 13837-60-0

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran

Cat. No.: B084176
CAS No.: 13837-60-0
M. Wt: 152.23 g/mol
InChI Key: XSDYMDMXNRPZHU-UHFFFAOYSA-N
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Description

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

Preparation Methods

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran can be synthesized from 2,6-dimethyl-octadien-6,7-ol-2 using silver nitrate (AgNO3) as a reagent in a mixture of acetone and water. The reaction is carried out at 60°C for 20 hours, yielding approximately 53% of the desired product . Industrial production methods may vary, but typically involve similar reaction conditions and reagents.

Chemical Reactions Analysis

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Substitution reactions can occur with halogens (e.g., chlorine or bromine) in the presence of a suitable catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran can be compared with other similar compounds, such as:

  • Geranic oxide
  • Linalool-3,7-oxide
  • Dehydroxylinalooloxide A

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

IUPAC Name

2-ethynyl-2,6,6-trimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-10(4)8-6-7-9(2,3)11-10/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDYMDMXNRPZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884720
Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13837-60-0
Record name 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
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Synthesis routes and methods

Procedure details

A solution of 13.82 g (0.09 mol) of dehydrolinalool (II, R1, R2 and R3 =methyl) in 200 ml of methyl tert.butyl ether was added to 28.35 g of Zeocat® Z6-05-02 and stirred for 30 min. The reaction mixture was evaporated (40° C., 300 mbar) and the resulting solid was subjected to microwave irradiation (600 W power for 4 s). The product was separated from the solid by dissolving in 300 ml acetone and evaporating the solvent in vacuo. The crude 2-ethinyl-tetrahydro-2,6,6-trimethylpyran was obtained in 13.30 g (96.2%) yield as yellowish liquid.
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran
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2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran
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Reactant of Route 6
2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran

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